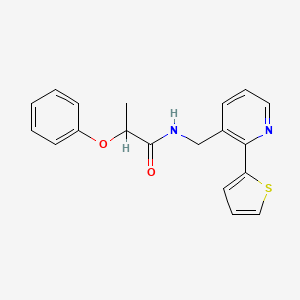

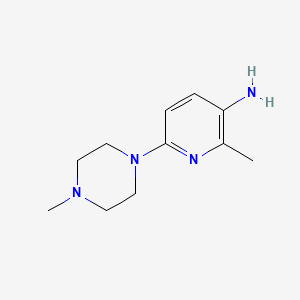

![molecular formula C15H15F3N4O B2701022 6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine CAS No. 339103-67-2](/img/structure/B2701022.png)

6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine” is a chemical compound . It is a member of the 1,2,4-triazine family, which are well-known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .

Synthesis Analysis

The synthesis of this compound could involve several steps. One possible method could be the Suzuki–Miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Aplicaciones Científicas De Investigación

Chemical Modifications and Synthesis

- The study by Collins, Hughes, and Johnson (2000) discusses the chemical modification of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones, which are related to the specified compound, focusing on reactions with phosphoruspentasulfide and morpholine (Collins, Hughes, & Johnson, 2000).

Antimicrobial Activities

- Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including morpholine compounds, and evaluated their antimicrobial activities, demonstrating good to moderate effects against various microorganisms (Bektaş et al., 2007).

Crystal Structure Analysis

- Fridman, Kapon, and Kaftory (2003) described the crystal structure of derivatives of 2,4-dimethoxy-1,3,5-triazine, including morpholine derivatives, showing different molecular conformations (Fridman, Kapon, & Kaftory, 2003).

Anticancer Applications

- Jain et al. (2020) reviewed the synthesis of various triazine derivatives, including morpholino-substituted ones, highlighting their significant potential in cancer therapy (Jain et al., 2020).

Anti-Hepatitis C Virus Activity

- Sugita et al. (2010) synthesized morpholino triazines and evaluated them for anti-hepatitis C virus (HCV) activity, finding moderate potency and selectivity (Sugita et al., 2010).

Biological Activity and X-ray Structural Studies

- Jin, Ban, Nakamura, and Lee (2018) conducted studies on morpholine- and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives, including their X-ray structural analysis and biological activity against melanoma cells (Jin et al., 2018).

Synthesis and Applications in Topical Drug Delivery

- Rautio et al. (2000) synthesized novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen for topical drug delivery, demonstrating improved skin permeation (Rautio et al., 2000).

Propiedades

IUPAC Name |

4-[6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N4O/c1-10-14(22-5-7-23-8-6-22)19-13(21-20-10)11-3-2-4-12(9-11)15(16,17)18/h2-4,9H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMNVDVTZLPRRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901326656 |

Source

|

| Record name | 4-[6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901326656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819680 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

339103-67-2 |

Source

|

| Record name | 4-[6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901326656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-benzyl-3-[5-chloro-1-(4-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2700939.png)

![7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2700940.png)

![N'-[2-(4-chlorophenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2700942.png)

![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2700945.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2700949.png)

![Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2700954.png)

![N-(1-cyano-1-cyclopropylethyl)-2-({2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2700956.png)

![3-Chloro-2-[5-(1-chloroethyl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B2700960.png)